2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone
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Overview
Description
2-Amino-1-(2-amino-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow chemistry techniques to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-azaspiro[3.4]octan-5-one hydrochloride
- ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness
2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c10-5-8(13)12-2-1-9(6-12)3-7(11)4-9/h7H,1-6,10-11H2 |
InChI Key |
YWCXQCAOAJEEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(C2)N)C(=O)CN |
Origin of Product |
United States |
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